molecular formula C17H15N5OS3 B2874683 5,6-dimethyl-2-(((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 637326-96-6

5,6-dimethyl-2-(((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one

货号: B2874683
CAS 编号: 637326-96-6
分子量: 401.52
InChI 键: MDKPHABWUZYDEJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,6-dimethyl-2-(((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a sophisticated synthetic compound designed for medicinal chemistry and drug discovery research. This molecule features a unique hybrid architecture, combining a thieno[2,3-d]pyrimidin-4(3H)-one core with a 4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole unit via a thioether linkage. The thienopyrimidine scaffold is a well-known bioisostere of purines, allowing it to interact with a wide range of enzymatic targets . Specifically, the incorporation of a thioxo group on the triazole ring is a key feature, as pyrimidine and triazole derivatives with exocyclic sulfur atoms are frequently associated with diverse biological activities . These activities can include antimicrobial, anticancer, and anti-inflammatory effects, making this structural motif a valuable template in the development of new therapeutic agents . The specific 5,6-dimethyl and phenyl substituents on the core structures are likely to fine-tune the compound's electronic properties, lipophilicity, and binding affinity, enabling researchers to explore structure-activity relationships (SAR) in great depth. This compound is an excellent candidate for screening against kinase targets, such as EGFR, given the established role of related 4-anilinoquinazoline and 4-aminopyrimidine scaffolds in the design of kinase inhibitors . It is supplied For Research Use Only and is intended for use by qualified scientists in laboratory settings.

属性

IUPAC Name

5,6-dimethyl-2-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methylsulfanyl]-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS3/c1-9-10(2)26-15-13(9)14(23)18-16(19-15)25-8-12-20-21-17(24)22(12)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,21,24)(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKPHABWUZYDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC3=NNC(=S)N3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

5,6-Dimethyl-2-(((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on diverse scientific literature.

Chemical Structure and Synthesis

The compound's structure features multiple heterocycles and functional groups that contribute to its biological activity. The synthesis typically involves a multi-step process that includes the formation of thiazole and triazole moieties. The synthesis pathway can be summarized as follows:

  • Formation of Thiazole Ring : The initial step often involves the reaction of thiosemicarbazide with carbonyl compounds to form thiazole derivatives.
  • Triazole Formation : Subsequent reactions involve the introduction of phenyl groups and methyl groups to yield the final compound.
  • Characterization : The synthesized compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Compounds with similar triazole structures have shown activity against various cancer cell lines such as HCT116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating effective cytotoxicity at low concentrations (e.g., 6.2 μM for HCT116) .
CompoundCell LineIC50 (μM)
47fHCT1166.2
47eT47D43.4
47gT47D27.3

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Various derivatives have been tested against pathogenic bacteria and fungi:

  • Antibacterial Testing : Compounds derived from similar triazole frameworks demonstrated strong antibacterial activity compared to standard antibiotics like chloramphenicol .

Antifungal Activity

In addition to antibacterial properties, certain derivatives have been evaluated for antifungal activity:

  • Fungal Pathogens : Studies have reported effective inhibition against common fungal strains, suggesting potential use in treating fungal infections .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds may induce programmed cell death in cancer cells through mitochondrial pathways.

Case Studies

Several case studies highlight the efficacy of related compounds in clinical settings:

  • Study on Triazole Derivatives : A study involving a series of triazole derivatives demonstrated significant anticancer effects in vivo, leading to tumor regression in animal models .
  • Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of triazole-based compounds in combination therapies for various cancers.

相似化合物的比较

Structural Comparisons
Compound Name Core Structure Substituents Key Functional Groups
Target Compound Thieno[2,3-d]pyrimidin-4(3H)-one 5,6-dimethyl; 4-phenyl-5-thioxo-1,2,4-triazole via methylthio linker Thioxo-triazole, methylthio
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one () Tetrahydrobenzo-thienopyrimidinone 2,3-di-tert-butyl-4-hydroxyphenyl Phenolic hydroxyl, tert-butyl groups
6-Ethyl-5-((2-oxo-2-(p-tolyl)ethyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one () Thiazolo[4,5-d]pyrimidinone Ethyl, p-tolyl oxoethylthio, phenyl Thioxo-thiazole, oxoethylthio
3-Methyl-2-thioxo-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one () Tetrahydrobenzo-thienopyrimidinone 3-methyl, 2-thioxo Thioxo, methyl

Key Observations :

  • The target compound’s 5-thioxo-1,2,4-triazole group distinguishes it from thiazolo or imidazo derivatives (e.g., ), which may alter binding affinity in biological targets.

Key Observations :

  • Microwave synthesis () offers rapid reaction times (minutes vs. hours) but lacks yield data for direct comparison.
  • The target compound’s moderate-to-high yields (46%–86%) are comparable to traditional methods for similar heterocycles .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。